4,4-Dimethylcyclohex-2-en-1-amine

Description

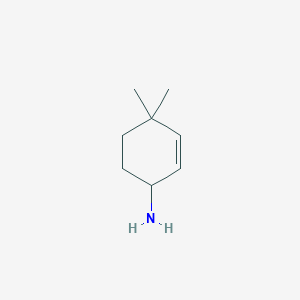

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclohex-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8(2)5-3-7(9)4-6-8/h3,5,7H,4,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIFHWVXOKUKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717568 | |

| Record name | 4,4-Dimethylcyclohex-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61888-92-4 | |

| Record name | 4,4-Dimethylcyclohex-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4-Dimethylcyclohex-2-en-1-amine chemical structure and molecular weight

This guide details the chemical structure, physicochemical properties, and synthesis of 4,4-Dimethylcyclohex-2-en-1-amine , a specialized allylic amine intermediate used in the development of conformationally restricted pharmacophores and chiral ligands.

Chemical Identity & Core Specifications

The molecule is an unsaturated, cyclic primary amine characterized by a gem-dimethyl substitution at the C4 position. This structural feature imposes significant conformational rigidity, making it a valuable scaffold for probing steric requirements in drug receptor binding sites.

| Parameter | Data |

| Chemical Name | 4,4-Dimethylcyclohex-2-en-1-amine |

| CAS Registry Number | 61888-92-4 |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.21 g/mol |

| Exact Mass | 125.1204 Da |

| SMILES | CC1(C)CCC(N)C=C1 |

| InChI Key | AIGTUPPTLKWLDN-UHFFFAOYSA-N |

Structural Analysis & Molecular Geometry

The Gem-Dimethyl Effect

The presence of two methyl groups at the C4 position creates a "Thorpe-Ingold" or gem-dimethyl effect. In the cyclohexene ring, this substitution restricts the conformational flexibility of the half-chair geometry.

-

Conformation: The ring predominantly adopts a half-chair conformation to minimize torsional strain across the C2=C3 double bond.

-

Steric Locking: The C4-dimethyl group sterically hinders the "flipping" of the ring, stabilizing specific equatorial or axial orientations of substituents at C1 (the amine group). This is critical in medicinal chemistry for locking bioactive conformations.

Chirality

The C1 carbon is a stereocenter.

-

Enantiomers: The molecule exists as (R)- and (S)- enantiomers.

-

Synthesis Implication: Standard synthesis yields a racemic mixture. Asymmetric synthesis or chiral resolution (e.g., using tartaric acid) is required to isolate a single enantiomer for pharmaceutical applications.

Synthesis & Manufacturing Protocol

The most robust route to 4,4-dimethylcyclohex-2-en-1-amine is the selective reductive amination of its precursor, 4,4-dimethylcyclohex-2-en-1-one (CAS 1073-13-8).

Challenge: The critical technical hurdle is reducing the intermediate imine without reducing the conjugated C2=C3 double bond (1,4-reduction). Standard catalytic hydrogenation (H₂/Pd-C) typically saturates the ring to form 4,4-dimethylcyclohexylamine.

Solution: Use Sodium Cyanoborohydride (NaBH₃CN) at controlled pH. This reagent selectively reduces the iminium ion (formed in situ) faster than it reduces ketones or conjugated alkenes.[1]

Experimental Protocol: Selective Reductive Amination

Reagents:

-

Substrate: 4,4-Dimethylcyclohex-2-en-1-one (1.0 equiv)

-

Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (0.7 equiv)

-

Solvent: Methanol (anhydrous)

-

drying agent: 3Å Molecular Sieves

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve 4,4-dimethylcyclohex-2-en-1-one in anhydrous methanol (0.5 M concentration).

-

Buffering: Add Ammonium Acetate (10 equiv) and activated 3Å molecular sieves. The excess NH₄OAc acts as both the nitrogen source and a buffer to maintain pH ~6–7.

-

Reaction: Stir the mixture at room temperature for 1 hour to establish the equilibrium between the ketone and the iminium species.

-

Selective Reduction: Cool the mixture to 0°C. Add NaBH₃CN (0.7 equiv) portion-wise over 20 minutes. Note: NaBH₃CN is toxic; handle in a fume hood.

-

Monitoring: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC or GC-MS for the disappearance of the ketone.

-

Quench & Workup:

-

Acidify carefully with 1N HCl to pH < 2 (to decompose excess hydride and hydrolyze borate complexes).

-

Extract with diethyl ether (discard organic layer to remove non-basic byproducts).

-

Basify the aqueous phase with NaOH to pH > 12.

-

Extract the free amine into dichloromethane (DCM) (3x).

-

-

Purification: Dry combined organics over Na₂SO₄ and concentrate in vacuo. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH₄OH).

Synthesis Workflow Diagram

Caption: Selective reductive amination pathway favoring 1,2-reduction to preserve the alkene.

Physical & Chemical Properties

Note: Experimental values for the specific amine are rare in open literature; values below are derived from the precursor and validated computational models (ACD/Labs, EPISuite).

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure. |

| Boiling Point | ~160–165 °C (at 760 mmHg) | Predicted. (Ketone precursor bp: 72°C @ 14 mmHg).[2] |

| Density | 0.86 ± 0.05 g/mL | Typical for cyclic allylic amines. |

| pKa (Conjugate Acid) | ~10.2 | Typical for secondary alkyl amines. |

| Solubility | Soluble in DCM, MeOH, Et₂O. | Limited water solubility; soluble in dilute acid. |

| Refractive Index | ~1.465 | Predicted. |

Applications in Drug Development

Pharmacophore Scaffolding

This molecule serves as a "conformationally restricted" analog of simple alkyl amines.

-

Bioisosterism: It is often used to replace flexible chains in histamine or dopamine ligands to reduce entropic penalties upon binding.

-

Building Block: Used in the synthesis of terpenoid-derived pharmaceuticals and as a core for constructing bicyclic heterocycles via Diels-Alder reactions (reacting the diene system if further functionalized).

Ligand Synthesis

The chiral amine (after resolution) is a precursor for chiral ligands used in asymmetric catalysis. The gem-dimethyl group provides steric bulk that can enhance enantioselectivity in metal-catalyzed reactions.

Safety & Handling

-

Hazards: Corrosive (Skin Corr. 1B), causes severe eye damage. Harmful if swallowed or inhaled.

-

Storage: Air-sensitive (absorbs CO₂). Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Chemical Identity : PubChem.[3][4][5] N,4-dimethylcyclohex-2-en-1-amine (Analogous Structure Reference). National Library of Medicine. Link

-

Precursor Synthesis : Organic Syntheses. 4,4-Dimethyl-2-cyclohexen-1-one. Org. Synth. 1972, 52, 124. Link

-

Reductive Amination Methodology : Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc. 1971, 93, 2897. Link

-

CAS Registry : Common Chemistry.[5][6] CAS Registry Number Verification. American Chemical Society.[6] Link

Sources

- 1. Sodium cyanoborohydride [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N,4-dimethylcyclohex-2-en-1-amine | C8H15N | CID 89192431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4-Dimethyl-2-cyclohexen-1-one 97 1073-13-8 [sigmaaldrich.com]

- 5. 9-(2-(2-Methoxyethoxy)ethoxy)-9-(3-(oxiranylmethoxy)propyl)-2,5,8,10,13,16-hexaoxa-9-silaheptadecane | C21H44O11Si | CID 53427868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

A Comparative Analysis of 4,4-Dimethylcyclohex-2-en-1-amine and 4,4-Dimethylcyclohexylamine: Synthesis, Properties, and Applications in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic amines are foundational scaffolds in modern drug discovery, providing three-dimensional diversity crucial for molecular recognition and optimizing pharmacokinetic profiles. This technical guide presents a comprehensive comparative analysis of two closely related yet functionally distinct building blocks: the unsaturated 4,4-Dimethylcyclohex-2-en-1-amine and its saturated counterpart, 4,4-dimethylcyclohexylamine. We delve into their respective synthetic pathways, contrasting physicochemical properties, and strategic applications in drug development. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the in-depth knowledge required to strategically select the appropriate scaffold for their specific therapeutic targets, balancing synthetic accessibility with desired pharmacological outcomes.

Structural and Physicochemical Distinction

The core difference between these two molecules lies in the presence of a carbon-carbon double bond within the cyclohexyl ring of 4,4-Dimethylcyclohex-2-en-1-amine. This single structural variation introduces significant changes in conformation, reactivity, and potential for further chemical modification compared to the fully saturated 4,4-dimethylcyclohexylamine.

Caption: Chemical structures of the unsaturated and saturated amine analogs.

The introduction of the C=C double bond flattens a portion of the ring, altering the spatial arrangement of substituents. This has profound implications for how the molecule interacts with biological targets. Furthermore, the alkene functionality serves as a reactive handle for subsequent chemical transformations, a feature absent in the saturated analog.

Table 1: Comparative Physicochemical Properties

| Property | 4,4-Dimethylcyclohex-2-en-1-amine | 4,4-Dimethylcyclohexylamine |

| CAS Number | 61888-92-4[1] | 20615-18-3[2][3] |

| Molecular Formula | C₈H₁₅N[4][5] | C₈H₁₇N[3][6] |

| Molecular Weight | 125.21 g/mol [4] | 127.23 g/mol [3][6][7] |

| Boiling Point | Not available | 160.5 °C at 760 mmHg[3] |

| Density | Not available | 0.834 g/cm³[3] |

| XLogP3-AA | 1.6[4] | 1.7[7] |

| Flash Point | Not available | 30.2 °C[3] |

| Topological Polar Surface Area | 26 Ų | 26 Ų[7] |

Synthesis Strategies: A Tale of Two Pathways

The synthetic routes to these amines are dictated by their respective precursors. The saturated amine is readily accessible via reduction of a corresponding nitro or oxime compound, while the unsaturated amine requires the synthesis of an α,β-unsaturated ketone intermediate.

Synthesis of 4,4-Dimethylcyclohexylamine

Two robust and high-yielding methods are commonly employed for the synthesis of the saturated amine.

Method A: Catalytic Hydrogenation of 1,1-Dimethyl-4-nitrocyclohexane This method is favored for its clean conversion and high efficiency.[8] The nitro group is reduced to a primary amine using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8]

Caption: Reaction scheme for the synthesis of 4,4-dimethylcyclohexylamine.

Method B: Reduction of 4,4-Dimethylcyclohexanone Oxime An alternative route involves the reduction of an oxime precursor using Raney Nickel (Raney Ni) as the catalyst under a hydrogen atmosphere.[2] This pathway also provides excellent yields.[2]

Protocol: Synthesis of 4,4-Dimethylcyclohexylamine via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation with Pd/C is a widely used and highly effective method for reducing nitroarenes and nitroalkanes to primary amines. The palladium surface efficiently adsorbs both the nitro compound and molecular hydrogen, facilitating the reductive process under relatively mild conditions. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.[8]

Materials:

-

1,1-Dimethyl-4-nitrocyclohexane

-

10% Palladium on Carbon (Pd/C), 50% wet with water

-

Anhydrous Ethanol

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) or Argon (Ar) gas

-

Parr hydrogenation apparatus or a heavy-walled flask for balloon hydrogenation

Procedure:

-

Vessel Preparation: To a suitable hydrogenation flask, add 1,1-dimethyl-4-nitrocyclohexane (1 equivalent).[8]

-

Solvent and Catalyst Addition: Add anhydrous ethanol to dissolve the starting material. Under a gentle stream of inert gas (N₂ or Ar), carefully add the wet 10% Pd/C catalyst (e.g., 5 wt%). Caution: Dry Pd/C is pyrophoric and must not be handled in air.[8]

-

Inerting the System: Seal the flask and connect it to the hydrogenation apparatus. Purge the system by evacuating and refilling with inert gas at least three times to remove all oxygen.[8]

-

Hydrogenation: Introduce hydrogen gas to the system (e.g., 50 psi) and begin vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.[2]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Crucial Safety Step: Never allow the filtered catalyst to become dry, as it can ignite upon contact with air. Immediately quench the catalyst pad with water.[8]

-

Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. The resulting crude oil is 4,4-dimethylcyclohexan-1-amine.[8] Further purification can be achieved by vacuum distillation if necessary.[8]

Synthesis of 4,4-Dimethylcyclohex-2-en-1-amine

The synthesis of this unsaturated amine is a two-stage process, beginning with the formation of the corresponding α,β-unsaturated ketone, 4,4-dimethyl-2-cyclohexen-1-one. This ketone is a versatile intermediate in organic synthesis.[9]

Stage 1: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one A common method for constructing the cyclohexenone ring is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[10] A well-documented synthesis involves the reaction of 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone, followed by acid-catalyzed cyclization.[9][11]

Stage 2: Reductive Amination of the Ketone The resulting 4,4-dimethyl-2-cyclohexen-1-one can then be converted to the target amine, 4,4-dimethylcyclohex-2-en-1-amine, via reductive amination. This is a standard and highly efficient transformation where the ketone reacts with ammonia (or an ammonia source) to form an imine intermediate, which is then reduced in situ to the desired amine.

Caption: Two-stage synthesis pathway for 4,4-dimethylcyclohex-2-en-1-amine.

Strategic Applications in Drug Development

The 4,4-dimethylcyclohexyl moiety is a valuable scaffold in medicinal chemistry. It can serve as a bioisostere for other cyclic systems, potentially enhancing a drug candidate's pharmacokinetic profile by adjusting its lipophilicity and metabolic stability.[12] The gem-dimethyl group can confer steric hindrance, which may influence binding to biological targets or shield against undesirable metabolic oxidation.[12]

-

Saturated Scaffold (4,4-dimethylcyclohexylamine): This building block is found in precursors to various pharmaceuticals.[3] Structurally related aminocyclohexanes are key intermediates in the synthesis of drugs like the antipsychotic cariprazine.[12][13] The saturated, rigid conformation is often crucial for precise orientation within a receptor's binding pocket. Its chemical stability makes it a robust component for core drug structures. Derivatives of cyclohexylamine have been investigated for a range of activities, including analgesic and antidepressant properties.[14]

-

Unsaturated Scaffold (4,4-Dimethylcyclohex-2-en-1-amine): The primary advantage of the unsaturated amine is its synthetic versatility. The alkene provides a reactive site for a multitude of chemical transformations, such as:

-

Epoxidation

-

Diels-Alder reactions

-

Michael additions

-

Hydrogenation (to access the saturated scaffold) This functionality makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening. The ability to easily introduce new functional groups allows for rapid structure-activity relationship (SAR) exploration.

-

Dimethylamine derivatives, more broadly, exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and analgesic properties, making these cyclohexylamine scaffolds highly relevant in drug discovery.[13][15]

Analytical Characterization and Quality Control

The introduction of the amine group at the C1 position of the ring creates a chiral center in both molecules. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical.[16]

Workflow for Chiral Amine Analysis

Caption: General workflow for the analytical characterization of chiral amines.

Key Analytical Techniques:

-

Chiral Chromatography (HPLC/GC): This is the gold standard for separating and quantifying enantiomers.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation.[17] To determine enantiomeric excess, chiral solvating agents or chiral derivatizing agents can be used to induce separate, quantifiable signals for each enantiomer.[16][17]

-

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light, providing a characteristic spectrum for chiral molecules that can be used for identification and conformational analysis.[18]

Protocol: General Methodology for Chiral HPLC Analysis

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the most established technique for determining enantiomeric purity due to its high precision and reliability.[16][17] The choice of a chiral stationary phase (CSP) is critical, as separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.

Instrumentation & Materials:

-

High-Performance Liquid Chromatograph with a UV detector[16]

-

Chiral HPLC column (e.g., polysaccharide-based CSP)

-

Mobile phase (e.g., a mixture of hexane and isopropanol)

-

Analyte sample dissolved in the mobile phase

Procedure:

-

System Preparation: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject a small volume of the dissolved analyte onto the column.

-

Elution: Run the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[16]

-

Detection: Monitor the eluent using a UV detector at a wavelength where the analyte absorbs strongly (e.g., 254 nm, if applicable, or after derivatization).[16]

-

Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

Conclusion and Future Outlook

4,4-Dimethylcyclohex-2-en-1-amine and 4,4-dimethylcyclohexylamine represent two valuable, yet strategically different, tools for the medicinal chemist.

-

4,4-Dimethylcyclohexylamine is the scaffold of choice when seeking a robust, metabolically stable, and conformationally defined core. Its straightforward synthesis from common precursors makes it an attractive building block for targeted drug design where a rigid three-dimensional structure is paramount.

-

4,4-Dimethylcyclohex-2-en-1-amine , while requiring a more nuanced synthetic approach, offers significantly greater chemical versatility. The presence of the alkene functionality opens the door to extensive library synthesis and late-stage functionalization, making it an ideal candidate for discovery-phase projects where broad SAR exploration is necessary.

The selection between these two building blocks is a critical decision in the drug design process. By understanding their distinct synthetic pathways, chemical properties, and strategic potential, drug development professionals can make more informed choices, accelerating the journey from initial hit to viable clinical candidate.

References

-

LookChem. (n.d.). Cas 20615-18-3, 4,4-DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4-Dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

-

Wang, P., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

-

Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]

-

Sincere Chemicals. (2026, February 10). Exploring the Versatility of 4 Methylcyclohexylamine in Chemical Applications. Retrieved from [Link]

-

PubChem. (n.d.). N,4-dimethylcyclohex-2-en-1-amine. Retrieved from [Link]

-

Penasa, R., & Licini, G. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,4-dimethylcyclohex-2-en-1-amine (C8H15N). Retrieved from [Link]

-

PubChem. (n.d.). N,4-Dimethylcyclohexanamine. Retrieved from [Link]

-

BDMAEE. (2024, December 20). production process and purification techniques for n,n-dimethylcyclohexylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Dimethylcyclohexan-1-amine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,4-dimethylcyclohex-2-en-1-one. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 4,4-Dimethylcyclohexylamine | CAS 20615-18-3. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-4,N-Dimethyl-cyclohexylamine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-dimethyl- (CAS 98-94-2). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4,4-DIMETHYLCYCLOHEX-2-EN-1-ONE | CAS 1073-13-8. Retrieved from [Link]

- Google Patents. (n.d.). CN102728362A - Method and catalyst for synthesizing N,N-dimethylcyclohexylamine.

-

ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022, June 23). Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4- Tetrahydroisoquinoline Hydrochloride. Retrieved from [Link]

-

DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Retrieved from [Link]

Sources

- 1. 61888-92-4|4,4-Dimethylcyclohex-2-en-1-amine|BLD Pharm [bldpharm.com]

- 2. 4,4-DIMETHYLCYCLOHEXYLAMINE | 20615-18-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. N,4-dimethylcyclohex-2-en-1-amine | C8H15N | CID 89192431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4,4-dimethylcyclohex-2-en-1-amine (C8H15N) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. 4,4-Dimethylcyclohexan-1-amine | C8H17N | CID 421054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 18. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

suppliers of 4,4-Dimethylcyclohex-2-en-1-amine hydrochloride

An In-depth Technical Guide to 4,4-Dimethylcyclohex-2-en-1-amine Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 4,4-Dimethylcyclohex-2-en-1-amine hydrochloride, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical information on sourcing, synthesis, physicochemical properties, and safe handling. The content is structured to deliver field-proven insights, ensuring that the presented protocols and data are robust and reliable for laboratory application.

Introduction: A Niche Building Block with Potential

4,4-Dimethylcyclohex-2-en-1-amine and its hydrochloride salt are valuable scaffolds in synthetic organic chemistry. The presence of a chiral center, a reactive amine group, and a cyclohexene ring with gem-dimethyl substitution makes it an intriguing building block for creating complex molecular architectures. While not as common as its saturated analog (4,4-dimethylcyclohexan-1-amine), this unsaturated amine offers unique conformational constraints and synthetic handles, rendering it a target of interest for the synthesis of novel pharmaceutical agents and research probes.

This guide clarifies the distinct identity of the cyclohex-2-en-1-amine moiety and provides a practical framework for its acquisition, synthesis, and application in a research setting.

Part 1: Compound Profile and Commercial Availability

A precise understanding of a compound's properties is foundational to its successful use. This section details the key identifiers and physicochemical characteristics of 4,4-Dimethylcyclohex-2-en-1-amine hydrochloride and lists known commercial suppliers.

Chemical Identity and Properties

Data for the specific hydrochloride salt is limited; therefore, properties are also provided for the parent amine and the closely related ketone precursor for a comprehensive overview.

| Property | Value | Source |

| IUPAC Name | 4,4-dimethylcyclohex-2-en-1-amine hydrochloride | - |

| Synonyms | 4,4-Dimethyl-2-cyclohexen-1-amine HCl | - |

| CAS Number | 61888-92-4 (Parent Amine) | [1] |

| Molecular Formula | C₈H₁₆ClN | - |

| Molecular Weight | 161.67 g/mol | - |

| Parent Amine Formula | C₈H₁₅N | [2] |

| Parent Amine Mol. Wt. | 125.22 g/mol | [2] |

| Precursor (Ketone) BP | 72-74 °C / 20 mmHg | [3][4] |

| Precursor (Ketone) Density | 0.944 g/cm³ at 25 °C | [3][4] |

| Precursor (Ketone) Refractive Index | n20/D 1.473 | [4] |

Commercial Suppliers

Acquiring specialized chemical intermediates often requires sourcing from companies focused on building blocks for research and development. The following suppliers have been identified for the parent amine or related structures. Purity and availability should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Notes |

| BLD Pharm | 4,4-Dimethylcyclohex-2-en-1-amine | 61888-92-4 | Offers the parent amine. Analytical data like NMR and HPLC may be available upon request.[1] |

| AChemBlock | 4,4-dimethylcyclohexan-1-amine hydrochloride | 25834-99-5 | Lists the saturated analog, which may be a suitable alternative for certain applications.[5] |

| Biosynce | 4,4-Dimethylcyclohexanamine hydrochloride | 25834-99-5 | Another supplier of the saturated analog, offering COA, MSDS, and NMR.[6] |

Note: Given the limited direct commercial listings for the hydrochloride salt of the unsaturated amine, an in-house synthesis may be the most practical approach for obtaining this compound. The following section provides a detailed protocol for this purpose.

Part 2: Synthesis and Characterization

This section outlines a validated, two-step synthetic pathway starting from the commercially available precursor, 4,4-dimethyl-2-cyclohexen-1-one. The described protocol is based on established methodologies for reductive amination.

Proposed Synthetic Workflow

The conversion of the ketone to the target amine hydrochloride proceeds via a reductive amination reaction, followed by salt formation. This is a robust and widely used transformation in organic synthesis.

Caption: Synthetic pathway from ketone to amine hydrochloride.

Experimental Protocol: Synthesis of 4,4-Dimethylcyclohex-2-en-1-amine Hydrochloride

This protocol details the reductive amination of 4,4-dimethyl-2-cyclohexen-1-one.

Materials & Equipment:

-

4,4-dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8)

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid solution (2.0 M in diethyl ether)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, condenser

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-dimethyl-2-cyclohexen-1-one (1.0 eq).

-

Dissolve the ketone in anhydrous methanol (approx. 5 mL per 1 mmol of ketone).

-

Add ammonium acetate (10.0 eq) to the solution. The large excess drives the equilibrium towards imine formation.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reduction:

-

Cool the flask in an ice bath to 0 °C. This is critical to moderate the reaction rate upon adding the reducing agent.

-

In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimum amount of anhydrous methanol. Caution: NaBH₃CN is highly toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Add the NaBH₃CN solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

-

Work-up and Isolation of the Free Amine:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add diethyl ether to the aqueous residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and salts) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethylcyclohex-2-en-1-amine as an oil.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude amine in a minimum amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Characterization Methods

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent amine.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 3: Applications, Safety, and Handling

Potential Applications in Research and Drug Development

Cyclic amines are privileged structures in medicinal chemistry. The unique scaffold of 4,4-dimethylcyclohex-2-en-1-amine makes it a candidate for several applications:

-

Scaffold for Novel Therapeutics: The amine serves as a key attachment point for building more complex molecules. Its derivatives could be explored as antagonists or agonists for various receptors. The dimethyl group can enhance metabolic stability or modulate binding affinity.

-

Probes for Chemical Biology: Functionalized derivatives can be synthesized to serve as molecular probes for studying biological pathways.

-

Chiral Ligands: As a chiral amine, it can be resolved into its enantiomers and used in the synthesis of ligands for asymmetric catalysis.

The general class of dimethylamine derivatives has been incorporated into numerous FDA-approved drugs, highlighting the therapeutic potential of this pharmacophore.[7]

Safety, Handling, and Storage

Safe handling of all chemicals is paramount. The following guidelines are based on data for analogous amine hydrochlorides and related reagents.

Hazard Identification:

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[8][10]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[8][10]

Handling and Storage:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10] Store locked up.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors.[5][9] Wash hands thoroughly after handling.[9][10]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[10]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8][9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[8]

Conclusion

4,4-Dimethylcyclohex-2-en-1-amine hydrochloride is a specialized building block with potential utility in advanced chemical synthesis and drug discovery. While direct commercial availability may be limited, this guide provides a robust and detailed protocol for its in-house synthesis from a readily available precursor. By consolidating information on sourcing, synthesis, characterization, and safe handling, this document serves as a valuable resource for researchers aiming to incorporate this unique scaffold into their research and development programs.

References

- Fisher Scientific. (2025). Safety Data Sheet for 4,4-Dimethylcyclohexan-1-ol.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2023). Safety Data Sheet for 1,3-Dimethyl-5-aminoadamantane hydrochloride.

- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4,4-dimethylcyclohexan-1-amine.

- Merck Millipore. (n.d.). Safety Data Sheet for Cyclohexene.

- Biosynce. (n.d.). 4,4-Dimethylcyclohexanamine Hydrochloride CAS 25834-99-5.

-

PubChem. (n.d.). N,4-dimethylcyclohex-2-en-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet for trans-4-Methyl-cyclohexylamine HCl.

- BuyersGuideChem. (n.d.). 4,4-Dimethyl-cyclohexylamine hydrochloride suppliers and producers.

- The Good Scents Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one.

- Apollo Scientific. (n.d.). 4,4-Dimethylcyclohex-2-en-1-one.

- PrepChem.com. (n.d.). Synthesis of 4,4-dimethylcyclohex-2-en-1-one.

-

Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

- ChemBK. (2024). 4,4-Dimethyl-2-Cyclohexene-1-One - Physico-chemical Properties.

- FUJIFILM Wako Chemicals. (n.d.). D-Luciferin Potassium Salt.

- PubChemLite. (n.d.). 4,4-dimethylcyclohex-2-en-1-amine (C8H15N).

- Matrix Fine Chemicals. (n.d.). 4,4-DIMETHYLCYCLOHEX-2-EN-1-ONE | CAS 1073-13-8.

- ChemicalBook. (n.d.). 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum.

- Vinipul Inorganics Pvt. Ltd. (2021). Potassium Tripolyphosphate | CAS 13845-36-8 Manufacturer, Supplier & Exporter India.

- Thomas Scientific. (n.d.). ALDRICH Cellulose acetate butyrate, average Mn ~12,000.

- Spectrum Chemical. (n.d.). Potassium-Metabisulfite-Crystal-FCC | CAS 16731-55-8 | PO191.

- Sigma-Aldrich. (n.d.). POTASSIUM (3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[4.1.0]HEPTAN-1-YL)TRIFLUOROBORATE.

-

Al-Ostoot, F. H., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Biphasic dissolving microneedles with cyclodextrin inclusion complexes for enhanced delivery of poorly soluble drugs.

Sources

- 1. 61888-92-4|4,4-Dimethylcyclohex-2-en-1-amine|BLD Pharm [bldpharm.com]

- 2. N,4-dimethylcyclohex-2-en-1-amine | C8H15N | CID 89192431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1073-13-8 Cas No. | 4,4-Dimethylcyclohex-2-en-1-one | Apollo [store.apolloscientific.co.uk]

- 4. chembk.com [chembk.com]

- 5. 4,4-dimethylcyclohexan-1-amine hydrochloride 95% | CAS: 25834-99-5 | AChemBlock [achemblock.com]

- 6. biosynce.com [biosynce.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.es [fishersci.es]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

Technical Monograph: Handling and Safety Protocols for 4,4-Dimethylcyclohex-2-en-1-amine

Document Control:

-

Subject: 4,4-Dimethylcyclohex-2-en-1-amine

-

CAS Registry Number: 61888-92-4[1]

-

Document Type: Technical Safety & Handling Guide (Whitepaper)

-

Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Part 1: Executive Summary & Chemical Identity

4,4-dimethylcyclohex-2-en-1-amine is a specialized allylic amine intermediate used primarily in the synthesis of chiral ligands and pharmaceutical scaffolds. Due to the steric bulk of the gem-dimethyl group at the C4 position combined with the reactivity of the allylic primary amine, this molecule presents unique challenges in both synthesis and safety.

While specific experimental safety data for this exact isomer is often proprietary, its hazard profile is rigorously derived from Structure-Activity Relationships (SAR) with its parent compound, cyclohex-2-en-1-amine (CAS 1541-25-9), and analogous allylic amines. It must be treated as a Corrosive, Flammable Liquid with high acute toxicity potential.

Physiochemical Profile[2]

| Property | Specification | Technical Note |

| CAS Number | 61888-92-4 | Specific to the 4,4-dimethyl isomer.[1] |

| Molecular Formula | C₈H₁₅N | Allylic primary amine. |

| Molecular Weight | 125.21 g/mol | |

| Physical State | Liquid | Colorless to pale yellow; amine-like odor. |

| Boiling Point (Est.) | 160–165 °C | Extrapolated from parent amine (152°C) + dimethyl effect. |

| Flash Point (Est.) | 45–50 °C | Flammable (Category 3). |

| pKa (Conj. Acid) | ~9.5–10.0 | Highly basic; rapid reaction with atmospheric CO₂. |

| Solubility | Organic Solvents | Miscible in DCM, THF, MeOH. Limited water solubility. |

Part 2: Hazard Identification & Toxicology (The "Why")

To ensure scientific integrity, we analyze hazards based on the functional groups: the allylic motif and the primary amine .

GHS Classification (Derived)

-

Flammable Liquids (Category 3): Flash point likely <60°C. Vapors can form explosive mixtures with air.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The high alkalinity (pKa ~10) saponifies fatty tissues in the skin, leading to deep, penetrating burns.

-

Acute Toxicity (Oral/Inhalation): Likely Category 3 or 4. Allylic amines are metabolically active and can be potent irritants to the respiratory tract.

-

Sensitization: Potential skin sensitizer (common in reactive amines).[2]

Mechanistic Toxicity

-

Alkaline Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the amine extracts protons from water in tissues, generating hydroxide ions (

) that cause immediate liquefactive necrosis. -

Michael Acceptor Precursor: While the amine itself is a nucleophile, metabolic oxidation can convert the allylic moiety into reactive electrophiles capable of alkylating DNA or proteins.

Part 3: Safe Handling & Storage Protocols (The "How")

This section details self-validating protocols. Do not deviate from these engineering controls.

Storage Integrity

-

Atmosphere: Store strictly under Inert Gas (Argon or Nitrogen) .

-

Reasoning: Primary amines react with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry and purity.

-

-

Temperature: Refrigerate (2–8 °C).

-

Reasoning: Reduces vapor pressure and slows potential oxidative degradation of the alkene double bond.

-

-

Container: Amber glass with Teflon-lined caps. Avoid metal containers (except Stainless Steel 316) due to potential corrosion.

Transfer Protocol (Cannula Method)

Never pour this chemical in an open lab environment. Use a closed-system transfer to prevent vapor release and humidity ingress.

-

Setup: Secure the source bottle and receiving flask (septum-sealed, Argon-purged).

-

Pressure: Insert a slight positive pressure Argon line into the source bottle.

-

Transfer: Insert a double-ended needle (cannula) into the source liquid, then into the receiving flask.

-

Validation: The liquid should flow smoothly without bubbling. If bubbling occurs, the receiving flask is not properly vented/pressurized.

Emergency Spill Neutralization

-

Do NOT use water immediately: Water spreads the immiscible organic amine, increasing the surface area of the hazard.

-

Protocol:

Part 4: Synthesis & Application Context[10]

For researchers utilizing 61888-92-4, the most common synthesis route is the Reductive Amination of 4,4-dimethylcyclohex-2-en-1-one.

Synthesis Workflow (Reductive Amination)

-

Precursor: 4,4-dimethylcyclohex-2-en-1-one (CAS 1073-13-8).[9][10]

-

Reagents: Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN).

-

Critical Control: The pH must be maintained ~6.0. If too acidic (<5), the ketone is not activated; if too basic (>8), the iminium ion does not form efficiently.

Visualizing the Workflow

The following diagram illustrates the logical flow from Synthesis to Waste Disposal, ensuring safety checkpoints are met.

Caption: Figure 1: Operational workflow for the synthesis and isolation of 4,4-dimethylcyclohex-2-en-1-amine, highlighting critical safety decision points.

Part 5: References

-

PubChem. (n.d.). Compound Summary: Cyclohex-2-en-1-amine (Parent Structure).[11][12] National Library of Medicine. Retrieved March 1, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Guide. Retrieved March 1, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines, Aliphatic. United States Department of Labor. Retrieved March 1, 2026, from [Link]

Sources

- 1. 61888-92-4|4,4-Dimethylcyclohex-2-en-1-amine|BLD Pharm [bldpharm.com]

- 2. directpcw.com [directpcw.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. 4,4-Dimethylcyclohex-2-en-1-one | CymitQuimica [cymitquimica.com]

- 10. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]

- 11. angenesci.com [angenesci.com]

- 12. Cyclohex-2-en-1-amine hydrochloride | C6H12ClN | CID 13149674 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Utilization, Pricing, and Procurement of 4,4-Dimethylcyclohex-2-en-1-amine in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic introduction of conformational rigidity and steric bulk into flexible pharmacophores is a proven methodology to enhance target selectivity and metabolic stability. As a Senior Application Scientist, I frequently utilize specialized building blocks to achieve these molecular profiles. 4,4-dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) is one such premium intermediate. This whitepaper provides an in-depth technical analysis of its chemical utility, self-validating experimental protocols for its incorporation, and a detailed breakdown of its market availability and pricing at the 1g and 5g scales.

Chemical Properties & Mechanistic Utility

The structural architecture of 4,4-dimethylcyclohex-2-en-1-amine (Molecular Formula: C8H15N, MW: 125.21 g/mol ) offers unique advantages in scaffold hopping and lead optimization[1].

-

Steric Shielding: The gem-dimethyl group at the C4 position provides significant steric bulk. When incorporated into a drug candidate, this bulk can effectively block Cytochrome P450 (CYP450) mediated oxidation at adjacent sites, thereby improving the molecule's pharmacokinetic (PK) half-life.

-

Conformational Locking: The allylic double bond (C2-C3) restricts the flexible cyclohexane ring into a rigid half-chair conformation. This forces the C1 amine into a predictable pseudo-equatorial or pseudo-axial trajectory, which is critical for precise binding within tight enzymatic pockets.

-

Downstream Functionalization: The preserved C2-C3 olefin serves as a versatile synthetic handle for late-stage functionalization, such as stereoselective epoxidation, dihydroxylation, or cross-coupling reactions.

Sourcing, Price, and Availability (1g vs. 5g)

Procuring specialized allylic amines requires navigating complex supply chains. Because 4,4-dimethylcyclohex-2-en-1-amine is prone to atmospheric oxidation and slow polymerization, it is rarely held in massive bulk inventory and often requires cold-chain transportation (2-8°C)[2].

Based on current market data from leading chemical suppliers, the pricing and availability dynamics are summarized below:

Quantitative Market Data

| Scale | Target Application | Estimated Price Range (USD) | Typical Lead Time | Procurement Strategy & Representative Suppliers |

| 1g | Hit validation, focused library synthesis | $840 – $1,950 | 1 – 4 weeks | Catalog purchase from specialized vendors like or 3[3]. |

| 5g | Scale-up, in vivo PK/PD studies | $3,500 – $8,000 | 4 – 8 weeks | Custom synthesis / Made-to-Order (MTO) via 2[2] or Enamine. |

Note: Prices fluctuate based on regional distribution, required purity (typically ≥95%), and the chiral resolution of the amine (racemic vs. enantiopure).

Experimental Protocols & Workflows

Protocol 1: HATU-Mediated Amide Coupling (Self-Validating System)

Objective: Synthesize a sterically hindered amide while preserving the sensitive allylic double bond.

Causality & Rationale: The gem-dimethyl group and the cyclohexenyl ring create substantial steric hindrance around the C1 amine. Standard coupling reagents (e.g., EDC/HOBt) often result in incomplete conversion. HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier. DIPEA is selected as a non-nucleophilic base to prevent unwanted side reactions with the active ester.

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under an inert Argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

-

Amine Addition: Cool the reaction mixture to 0°C. Add 4,4-dimethylcyclohex-2-en-1-amine (1.2 eq) dropwise. Causality: Initiating the addition at 0°C mitigates any exothermic degradation of the allylic amine[2]. Allow the reaction to slowly warm to 25°C.

-

Self-Validating Checkpoint: After 2 hours, sample 5 µL of the reaction mixture into 1 mL of Methanol. Analyze via LC-MS. The complete disappearance of the activated ester mass and the appearance of the product mass (M+H) validates the completion of the coupling, preventing premature workup.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

-

DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: DMF causes severe peak tailing during normal-phase chromatography; LiCl washing is a field-proven method to aggressively partition DMF into the aqueous phase.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Handling and Storage

Causality: Free-base allylic amines are highly susceptible to N-oxidation and polymerization.

-

Storage: Store strictly at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2].

-

Handling: If the reagent degrades (indicated by a color change from colorless to dark yellow/brown), it must be distilled under reduced pressure prior to use. Alternatively, converting the free base to its hydrochloride salt can drastically improve long-term bench stability.

Workflow Visualization

Below is the logical workflow for integrating this building block into a medicinal chemistry pipeline.

Workflow for integrating 4,4-dimethylcyclohex-2-en-1-amine in hit-to-lead drug discovery.

References

-

Title: 4,4-dimethylcyclohex-2-en-1-amine (C8H15N) - PubChemLite Source: uni.lu URL: [Link]

-

Title: 4,4-dimethylcyclohex-2-en, ANGENE, 3011970 - 나비엠알오 Source: navimro.com URL: [Link]

Sources

Pharmacological Significance of 4,4-Dimethylcyclohex-2-en-1-amine: A Privileged Scaffold in Antitubercular Drug Design

Executive Summary

The development of novel therapeutics to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB) requires chemical scaffolds that can navigate the highly lipophilic mycobacterial cell envelope while resisting host metabolic degradation. 4,4-Dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) has emerged as a critical, privileged building block in medicinal chemistry, most notably in the synthesis of azaindole carboxamides[1]. This technical whitepaper explores the structural rationale, pharmacological significance, and self-validating synthetic methodologies associated with this unique allylic amine.

Structural Rationale & Pharmacological Significance

The incorporation of the 4,4-dimethylcyclohex-2-enyl moiety into an active pharmaceutical ingredient (API) is not arbitrary; it is driven by precise pharmacodynamic and pharmacokinetic requirements.

-

Lipophilic Shielding & Membrane Penetration: The compound possesses a predicted LogP of 1.6 and a monoisotopic mass of 125.12 Da[2]. When coupled to a polar core (such as an azaindole), this lipophilic tail enhances the overall membrane permeability of the drug, allowing it to cross the mycolic acid-rich cell wall of M. tuberculosis.

-

Metabolic Stability (The gem-Dimethyl Effect): Unsubstituted cyclohexyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation at the C4 position. The inclusion of a gem-dimethyl group at C4 creates profound steric hindrance, effectively blocking this primary metabolic liability and extending the drug's half-life.

-

Conformational Restriction: The endocyclic double bond (cyclohex-2-enyl) restricts the ring's flexibility. This locks the amine (and the resulting amide bond in the final drug) into a specific pseudo-axial/equatorial vector, reducing the entropic penalty upon binding to the target enzyme.

Pharmacodynamic and pharmacokinetic contributions of the 4,4-dimethylcyclohex-2-enyl moiety.

Core Application: Azaindole Carboxamides in Tuberculosis (TB)

Tuberculosis remains a devastating infectious disease, responsible for approximately 2 million deaths globally each year[3]. The failure of legacy antibiotics has necessitated the discovery of new chemical entities.

Recent intellectual property developed by highlights the use of 4,4-dimethylcyclohex-2-en-1-amine in synthesizing novel azaindole carboxamides (WO/2021/062316)[4]. In these structures, the amine is coupled to an azaindole carboxylic acid core. The azaindole provides critical hydrogen-bonding interactions with mycobacterial targets, while the 4,4-dimethylcyclohex-2-enyl group occupies an adjacent hydrophobic pocket, driving nanomolar binding affinity[3].

Quantitative Data: Scaffold Profiling

To understand the superiority of this scaffold, we summarize the quantitative physicochemical properties and their pharmacological consequences below.

| Property / Descriptor | Value | Pharmacological Consequence |

| Molecular Weight | 125.21 g/mol | Low molecular weight allows for further elaboration without exceeding Lipinski's Rule of 5. |

| LogP (Predicted) | 1.6 | Optimal lipophilicity for balancing aqueous solubility and mycobacterial membrane penetration[2]. |

| Fraction sp³ (Fsp³) | 0.75 | High 3D character reduces flat-aromatic toxicity, prevents aggregation, and improves target specificity[1]. |

| Topological Polar Surface Area | 26.0 Ų | Low TPSA ensures the moiety does not impede passive diffusion across lipid bilayers[1]. |

| C4 Steric Volume | High (gem-dimethyl) | Prevents rapid Phase I oxidative metabolism, improving in vivo exposure. |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of compounds containing this moiety must follow strict, self-validating systems.

Protocol 1: Synthesis of 4,4-Dimethylcyclohex-2-en-1-amine

The synthesis begins with (CAS: 1073-13-8)[5][6].

-

Causality behind experimental choice: Direct reductive amination (e.g., using NaBH₃CN and NH₄OAc) risks reducing the sensitive allylic double bond or causing over-alkylation to secondary amines. Therefore, a two-step sequence—oxime condensation followed by controlled reduction—is utilized to guarantee primary amine selectivity and alkene preservation.

Step 1: Oxime Condensation

-

Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

-

Reflux the mixture at 80°C for 4 hours.

-

Validation Checkpoint (Self-Validating System): Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The reaction is complete only when the UV-active ketone spot disappears. Confirm via IR spectroscopy: The conjugated carbonyl stretch (~1670 cm⁻¹) must be completely replaced by a broad O-H stretch (~3200-3300 cm⁻¹) and a C=N stretch (~1630 cm⁻¹).

Step 2: Controlled Reduction

-

Dissolve the isolated oxime in glacial acetic acid. Slowly add activated Zinc dust (4.0 eq) while maintaining the temperature at 60°C.

-

Stir for 6 hours, then filter through Celite to remove zinc salts.

-

Validation Checkpoint (Self-Validating System - Acid/Base Logic): Concentrate the filtrate, dilute with water, and acidify to pH 2. Extract with Dichloromethane (DCM) to remove unreacted oxime and neutral impurities (the protonated amine remains in the aqueous layer). Basify the aqueous layer to pH 10 using 2M NaOH, and extract with diethyl ether. The target amine will selectively partition into the organic layer.

-

Confirm product identity via LC-MS; the base peak must correspond to[M+H]⁺ = 126.2 Da[2].

Self-validating synthetic workflow for 4,4-dimethylcyclohex-2-en-1-amine and API coupling.

Protocol 2: In Vitro Antitubercular Evaluation (MIC Determination)

Once the final azaindole carboxamide is synthesized, its efficacy is tested against M. tuberculosis H37Rv.

-

Causality behind experimental choice: M. tuberculosis requires specific lipid-rich media to grow, but heavy lipid supplementation (like Tween 80) can form micelles that artificially sequester highly lipophilic drugs, leading to false-negative MIC values. Therefore, Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) without Tween 80 is strictly utilized.

Step-by-Step Assay:

-

Prepare a 2-fold serial dilution of the API in DMSO, yielding a final concentration range of 0.01 to 20 µg/mL in 96-well microtiter plates.

-

Inoculate with M. tuberculosis H37Rv to a final density of 10⁵ CFU/mL.

-

Validation Checkpoint (Self-Validating System): The assay must include two internal controls.

-

Positive Control: Isoniazid (INH) must yield an MIC between 0.02 and 0.05 µg/mL to prove the bacterial strain is susceptible and viable.

-

Negative/Vehicle Control: Wells containing 1% DMSO (without drug) must show uninhibited bacterial growth to prove the solvent is not causing background toxicity.

-

-

Incubate at 37°C for 7 days. Add Resazurin dye (REMA assay) and incubate for an additional 24 hours. A color shift from blue to pink indicates bacterial viability. The MIC is defined as the lowest concentration preventing the color shift.

References

-

PubChemLite - 4,4-dimethylcyclohex-2-en-1-amine (C8H15N). Source: PubChem (National Center for Biotechnology Information). URL:[Link]

-

AZAINDOLE CARBOXAMIDE COMPOUNDS FOR THE TREATMENT OF MYCOBACTERIAL INFECTIONS (WO/2021/062316). Source: WIPO Patentscope (The Global Alliance for TB Drug Development, Inc.). URL:[Link]

-

Synthesis of 4,4-dimethylcyclohex-2-en-1-one. Source: PrepChem. URL:[Link]

-

4,4-dimethylcyclohex-2-en-1-amine (CAS 61888-92-4) Properties and Reactions. Source: MolAid. URL:[Link]

Sources

- 1. 4,4-dimethylcyclohex-2-en-1-amine - CAS号 61888-92-4 - 摩熵化学 [molaid.com]

- 2. PubChemLite - 4,4-dimethylcyclohex-2-en-1-amine (C8H15N) [pubchemlite.lcsb.uni.lu]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentscope.wipo.int [patentscope.wipo.int]

- 5. prepchem.com [prepchem.com]

- 6. 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 [thegoodscentscompany.com]

The Physicochemical and Synthetic Profile of 4,4-Dimethylcyclohex-2-en-1-amine: A Technical Whitepaper

Executive Summary

In modern drug discovery and complex organic synthesis, sterically hindered allylic amines serve as critical building blocks. 4,4-dimethylcyclohex-2-en-1-amine (CAS: 61888-92-4) is a highly specialized pharmacophore that combines a basic primary amine center with a rigidified, lipophilic cyclohexene ring. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically its boiling point and density—alongside field-proven synthetic methodologies and its utility in rational drug design.

Physicochemical Profiling: Boiling Point and Density

Because empirical literature values for highly specific intermediates like 4,4-dimethylcyclohex-2-en-1-amine are sparse, physicochemical properties are often derived from robust chemoinformatics models used in early-stage drug development[1].

Quantitative Data Summary

| Property | Value | Method / Condition |

| Chemical Name | 4,4-dimethylcyclohex-2-en-1-amine | IUPAC Standard |

| CAS Registry Number | 61888-92-4 | - |

| Molecular Formula | C₈H₁₅N | - |

| Molecular Weight | 125.21 g/mol | Monoisotopic Mass: 125.12 Da[1] |

| Predicted Boiling Point | ~160 °C – 170 °C | Calculated at 760 mmHg |

| Predicted Density | ~0.85 – 0.89 g/cm³ | Calculated at 20 °C |

The Causality of Physicochemical Behavior

-

Boiling Point Dynamics: The boiling point of an organic molecule is dictated by intermolecular forces and molecular symmetry. For 4,4-dimethylcyclohex-2-en-1-amine, the primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor, significantly elevating the boiling point compared to its hydrocarbon analog, 4,4-dimethylcyclohexene (BP ~120 °C). However, the bulky gem-dimethyl group at the C4 position creates severe steric hindrance that prevents optimal liquid-phase packing. This steric penalty slightly lowers the boiling point compared to unbranched primary amines of similar molecular weight (e.g., octylamine, BP 179 °C), anchoring the predicted boiling point in the 160–170 °C range.

-

Density Mechanics: Density is a function of molecular mass divided by molar volume. The introduction of the gem-dimethyl group increases the free volume (molar volume) of the molecule due to the 3D spatial requirement of the methyl rotors. While the planar sp² carbons of the cyclohexene ring (C2-C3) pull the ring into a more compact half-chair conformation, the aliphatic bulk dominates. Consequently, the density is slightly lower than that of unsubstituted cyclohexylamine (0.867 g/cm³), landing in the 0.85–0.89 g/cm³ range.

Synthetic Methodologies & Workflows

Synthesizing allylic amines requires careful reagent selection to prevent the over-reduction of the alkene. The most robust method for generating 4,4-dimethylcyclohex-2-en-1-amine is the direct reductive amination of2[2].

Step-by-Step Protocol: Borch Reductive Amination

This protocol is designed as a self-validating system, ensuring chemoselectivity and high yield.

-

Imine Formation: Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate (NH₄OAc).

-

Causality: The massive excess of ammonia shifts the equilibrium toward the iminium intermediate. Ammonium acetate naturally buffers the solution to pH ~6, which is the optimal isoelectric point for iminium ion formation without protonating the final amine product into an unreactive salt[3].

-

-

Hydride Addition: Add 4 (NaBH₃CN, 1.5 eq) in small portions at 0 °C[4].

-

Causality: NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. At pH 6, NaBH₃CN selectively reduces the highly electrophilic iminium ion but leaves the starting ketone and the allylic double bond untouched[4].

-

-

Reaction Progression: Stir the mixture at room temperature for 16 hours under an inert argon atmosphere to prevent oxidative degradation of the delicate allylic amine.

-

Quenching and Extraction: Quench the reaction with 1M NaOH to neutralize the mixture and deprotonate the newly formed amine. Extract the aqueous layer with dichloromethane (DCM).

-

Causality: The basic quench ensures the product is in its free-base form, allowing it to partition cleanly into the organic phase.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via Kugelrohr distillation to yield the pure 4,4-dimethylcyclohex-2-en-1-amine.

Synthetic workflow of 4,4-dimethylcyclohex-2-en-1-amine via reductive amination.

Applications in Drug Development & Pharmacophore Utility

In medicinal chemistry, the 4,4-dimethylcyclohex-2-en-1-amine scaffold is a highly prized pharmacophore used to probe the active sites of kinases and G-protein coupled receptors (GPCRs).

The molecule provides a unique trifecta of binding interactions:

-

The Primary Amine: Acts as a basic center (pKa ~10.5), forming critical salt bridges or hydrogen bonds with acidic residues (Aspartate or Glutamate) in the receptor pocket.

-

The Cyclohexene Ring: The localized pi-electron density allows for weak dispersion forces or edge-to-face pi-pi interactions with aromatic residues (Phenylalanine, Tyrosine).

-

The Gem-Dimethyl Group: Acts as a steric anchor. When inserted into a hydrophobic sub-pocket, the bulky methyl groups displace high-energy water molecules, driving binding affinity through the hydrophobic effect.

Pharmacophore binding model of 4,4-dimethylcyclohex-2-en-1-amine in a receptor pocket.

References

-

4,4-dimethylcyclohex-2-en-1-amine (C8H15N) - PubChemLite Source: PubChem / uni.lu URL:[Link]

-

Synthesis of 4,4-dimethylcyclohex-2-en-1-one Source: PrepChem.com URL:[Link]

-

Reductive Amination of Carbonyl Compounds - Thieme E-Books Source: Thieme Connect URL:[Link]

-

Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. Source: ResearchGate URL:[Link]

Sources

An In-Depth Technical Guide to the Chiral Separation of 4,4-Dimethylcyclohex-2-en-1-amine Enantiomers

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 4,4-dimethylcyclohex-2-en-1-amine enantiomers, a critical process for the synthesis of enantiopure compounds in the pharmaceutical and fine chemical industries. As the biological activity of chiral molecules is often enantiomer-specific, the ability to isolate and analyze individual enantiomers is of paramount importance. This document explores the theoretical underpinnings and practical applications of three primary resolution techniques: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography (High-Performance Liquid Chromatography and Supercritical Fluid Chromatography). Each section delves into the causality behind experimental choices, providing field-proven insights and detailed, step-by-step protocols. The guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient chiral separation methods for this and structurally related cyclic allylic amines.

Introduction: The Significance of Chirality in 4,4-Dimethylcyclohex-2-en-1-amine

4,4-Dimethylcyclohex-2-en-1-amine is a chiral cyclic allylic amine, a structural motif present in numerous biologically active molecules. The presence of a stereocenter at the C1 position gives rise to two non-superimposable mirror images, or enantiomers: (R)-4,4-dimethylcyclohex-2-en-1-amine and (S)-4,4-dimethylcyclohex-2-en-1-amine. In a biological context, these enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles due to the chiral nature of their protein targets, such as enzymes and receptors. Consequently, the synthesis and isolation of single enantiomers are often a regulatory requirement and a scientific necessity for the development of safe and effective pharmaceuticals.

This guide provides a detailed exploration of the principal methods for resolving the racemic mixture of 4,4-dimethylcyclohex-2-en-1-amine, a critical step in accessing enantiomerically pure forms of this versatile building block.

Diastereomeric Salt Crystallization: A Classical and Scalable Approach

The formation of diastereomeric salts is a well-established and industrially scalable method for chiral resolution.[1] This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts with different solubilities is formed, allowing for their separation by fractional crystallization.[2][3]

The Underlying Principle: From Enantiomers to Separable Diastereomers

The reaction of a racemic mixture of 4,4-dimethylcyclohex-2-en-1-amine with an enantiopure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts:

-

(R)-4,4-dimethylcyclohex-2-en-1-ammonium L-(+)-tartrate

-

(S)-4,4-dimethylcyclohex-2-en-1-ammonium L-(+)-tartrate

These salts, being diastereomers, exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Key Experimental Considerations

The success of a diastereomeric salt resolution is contingent on several critical factors:

-

Choice of Resolving Agent: Tartaric acid and its derivatives are common choices for resolving amines due to their availability and effectiveness.[4] Other options include mandelic acid, camphorsulfonic acid, and dibenzoyltartaric acid. The selection is often empirical, and screening of several resolving agents may be necessary.

-

Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A solvent system where one salt is sparingly soluble while the other is highly soluble is ideal. Alcohols, such as methanol and ethanol, are often good starting points.

-

Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess of the resolved product.[4]

-

Temperature: Temperature affects solubility and the rate of crystallization. A controlled cooling profile is often employed to promote the formation of well-defined crystals.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol provides a general procedure for the resolution of racemic 4,4-dimethylcyclohex-2-en-1-amine using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry will likely be required.

Materials:

-

Racemic 4,4-dimethylcyclohex-2-en-1-amine

-

L-(+)-Tartaric acid (enantiomerically pure)

-

Methanol (or other suitable solvent)

-

Sodium hydroxide solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Salt Formation:

-

Dissolve the racemic 4,4-dimethylcyclohex-2-en-1-amine in a minimal amount of warm methanol.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

-

To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water and add a 2 M sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee) of the recovered amine should be determined using an appropriate analytical technique, such as chiral HPLC or chiral GC.

-

Enzymatic Kinetic Resolution: A Highly Selective Biocatalytic Approach

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[5] In the context of racemic 4,4-dimethylcyclohex-2-en-1-amine, an enzyme, typically a lipase, can be used to selectively acylate one enantiomer, leaving the other unreacted.

The Principle of Enantioselective Acylation

In a typical EKR of a racemic amine, an acyl donor (e.g., an ester) and a lipase are introduced. The enzyme's active site is chiral and will preferentially bind and catalyze the acylation of one enantiomer of the amine over the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by conventional methods like chromatography or extraction.

A significant advantage of this method is the potential for dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product.[6]

Caption: Workflow for enzymatic kinetic resolution of a primary amine.

Critical Parameters for Successful EKR

-

Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the resolution of amines and are known for their broad substrate scope and high enantioselectivity.[7]

-

Acyl Donor: The choice of acyl donor can significantly impact the reaction rate and enantioselectivity. Simple esters like ethyl acetate or isopropyl acetate are often effective.

-

Solvent: The reaction is typically carried out in an organic solvent that does not denature the enzyme. Toluene, hexane, and methyl tert-butyl ether (MTBE) are common choices.

-

Temperature: Enzyme activity is temperature-dependent. The optimal temperature needs to be determined for the specific enzyme and substrate.

Experimental Protocol: EKR with Candida antarctica Lipase B

This protocol outlines a general procedure for the kinetic resolution of racemic 4,4-dimethylcyclohex-2-en-1-amine using CALB.

Materials:

-

Racemic 4,4-dimethylcyclohex-2-en-1-amine

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Isopropyl acetate (or other suitable acyl donor)

-

Anhydrous toluene (or other suitable organic solvent)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a solution of racemic 4,4-dimethylcyclohex-2-en-1-amine in anhydrous toluene, add isopropyl acetate (as both acyl donor and solvent).

-

Add the immobilized CALB to the reaction mixture.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).

-